molecular formula C9H14O4 B13802506 2-Methyl-2-butene-1,4-diyl diacetate CAS No. 30264-54-1

2-Methyl-2-butene-1,4-diyl diacetate

Cat. No.: B13802506
CAS No.: 30264-54-1
M. Wt: 186.20 g/mol
InChI Key: LJPNEMAMFITRSO-QPJJXVBHSA-N
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Description

2-Methyl-2-butene-1,4-diyl diacetate is an organic compound with the molecular formula C9H14O4. It is a diacetate ester derived from 2-methyl-2-butene-1,4-diol. This compound is of interest in various chemical processes and has applications in polymer synthesis and other industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-butene-1,4-diyl diacetate can be synthesized through the acylation of 2-methyl-2-butene-1,4-diol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-butene-1,4-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diacetate into alcohols.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-butene-1,4-diyl diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2-butene-1,4-diyl diacetate involves its interaction with various molecular targets depending on the reaction it undergoes. For example, in ester hydrolysis, the compound interacts with water or hydroxide ions to form the corresponding diol and acetic acid. The pathways involved include nucleophilic attack on the carbonyl carbon of the ester group, leading to the cleavage of the ester bond .

Comparison with Similar Compounds

Similar Compounds

    2-Butene-1,4-diol diacetate: Similar structure but without the methyl group at the 2-position.

    2-Methyl-2-butene-1,4-diol: The diol precursor of the diacetate.

    2-Methyl-2-butene: The parent hydrocarbon without the diol or diacetate groups.

Uniqueness

2-Methyl-2-butene-1,4-diyl diacetate is unique due to its dual acetate groups, which make it a versatile intermediate for various chemical transformations. Its structure allows for selective reactions at the acetate groups, providing a pathway to synthesize a wide range of derivatives .

Properties

CAS No.

30264-54-1

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

[(E)-4-acetyloxy-3-methylbut-2-enyl] acetate

InChI

InChI=1S/C9H14O4/c1-7(6-13-9(3)11)4-5-12-8(2)10/h4H,5-6H2,1-3H3/b7-4+

InChI Key

LJPNEMAMFITRSO-QPJJXVBHSA-N

Isomeric SMILES

C/C(=C\COC(=O)C)/COC(=O)C

Canonical SMILES

CC(=CCOC(=O)C)COC(=O)C

Origin of Product

United States

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